molecular formula C11H12F3NO B12946544 (S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

(S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

Cat. No.: B12946544
M. Wt: 231.21 g/mol
InChI Key: IYMKXAUWSXTLMW-VIFPVBQESA-N
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Description

(S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chiral compound featuring a pyrrolidine ring attached to a phenol group with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to achieve precise control over reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced pyrrolidine derivatives, and various substituted phenol derivatives .

Scientific Research Applications

(S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)phenol
  • (S)-2-(Pyrrolidin-2-yl)-6-(trifluoromethyl)phenol
  • (S)-2-(Pyrrolidin-2-yl)-5-(difluoromethyl)phenol

Uniqueness

(S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)7-3-4-8(10(16)6-7)9-2-1-5-15-9/h3-4,6,9,15-16H,1-2,5H2/t9-/m0/s1

InChI Key

IYMKXAUWSXTLMW-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)C(F)(F)F)O

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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